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Compound of Interest

Compound Name: 4,4'-Dihydroxytetraphenylmethane

Cat. No.: B110333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (BPBP), is an organic

compound belonging to the bisphenol family.[1][2] Its chemical structure features a central

methane carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.[3] Like

other bisphenols, Bisphenol BP is of interest to researchers due to its structural similarity to

Bisphenol A (BPA), a well-known endocrine-disrupting chemical. This guide provides a

comprehensive overview of the characterization of 4,4'-Dihydroxytetraphenylmethane,

including its physicochemical properties, synthesis, analytical methods, and known biological

activities, with a focus on its potential as an endocrine disruptor.

Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-Dihydroxytetraphenylmethane is

presented in Table 1. This data is essential for its handling, formulation, and analysis in a

research setting.

Table 1: Physicochemical Properties of 4,4'-Dihydroxytetraphenylmethane[1][2][3]
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Property Value

CAS Number 1844-01-5

Molecular Formula C₂₅H₂₀O₂

Molecular Weight 352.43 g/mol

Appearance Off-White to Pale Yellow Solid

Melting Point 296-298 °C

Boiling Point 530.6 ± 45.0 °C (Predicted)

Density 1.203 ± 0.06 g/cm³ (Predicted)

Solubility DMSO (Slightly), Methanol (Slightly)

pKa 10.01 ± 0.10 (Predicted)

Synthesis and Spectroscopic Characterization
Synthesis
While a specific detailed protocol for the synthesis of 4,4'-Dihydroxytetraphenylmethane is

not readily available in the public domain, a plausible and representative method is the Friedel-

Crafts alkylation of phenol with benzophenone dichloride (or a related benzophenone

derivative) in the presence of a Lewis acid catalyst.[4][5]

Representative Synthetic Protocol:

Reaction: To a stirred solution of excess phenol in a suitable solvent (e.g., nitrobenzene or a

chlorinated solvent), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added

portion-wise at a low temperature (0-5 °C). Benzophenone dichloride is then added dropwise

while maintaining the low temperature. The reaction mixture is slowly allowed to warm to

room temperature and stirred for several hours to complete the reaction.

Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The

resulting precipitate is collected by filtration, washed with water, and then with a dilute

sodium bicarbonate solution to remove any acidic impurities.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water or toluene, to yield pure 4,4'-Dihydroxytetraphenylmethane.

Phenol + Benzophenone Dichloride

Friedel-Crafts Alkylation

Lewis Acid (e.g., AlCl3)

Quenching with Ice-Water

Filtration and Washing

Recrystallization

4,4'-Dihydroxytetraphenylmethane

Click to download full resolution via product page

A representative workflow for the synthesis of 4,4'-Dihydroxytetraphenylmethane.

Spectroscopic Characterization
Detailed ¹H and ¹³C NMR spectra for 4,4'-Dihydroxytetraphenylmethane are not widely

published. However, based on its chemical structure, the following spectral features can be

predicted:

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately

δ 6.7-7.5 ppm) corresponding to the protons of the phenyl and hydroxyphenyl rings. A singlet
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corresponding to the methine proton (Ar₃C-H) would likely be obscured by the aromatic

signals. The hydroxyl protons would appear as a broad singlet, the chemical shift of which

would be dependent on the solvent and concentration.

¹³C NMR: The spectrum would exhibit several signals in the aromatic region (approximately δ

115-160 ppm). The carbon of the hydroxyphenyl ring attached to the hydroxyl group would

appear at a downfield chemical shift (around δ 155 ppm). The central methine carbon would

be observed at a characteristic upfield position for a quaternary sp³ carbon attached to four

aromatic rings.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion

mode would be expected to show a prominent ion corresponding to the deprotonated

molecule [M-H]⁻ at m/z 351.4.[6]

Analytical Methods
The quantification and detection of Bisphenol BP in various matrices are typically achieved

using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for Bisphenol BP Characterization

Technique Description

High-Performance Liquid Chromatography

(HPLC)

Reversed-phase HPLC with a C18 column is

commonly used for the separation of

bisphenols. Detection can be achieved using UV

or fluorescence detectors. For higher sensitivity

and selectivity, coupling with a mass

spectrometer (LC-MS) is preferred.[7]

Gas Chromatography-Mass Spectrometry (GC-

MS)

Due to the low volatility of bisphenols, a

derivatization step, such as silylation, is often

required before GC-MS analysis. This method

offers high resolution and sensitivity.

Biological Activity and Mechanism of Action
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The biological activity of 4,4'-Dihydroxytetraphenylmethane is primarily centered around its

potential as an endocrine disruptor, similar to other bisphenols.

Estrogenic and Anti-Androgenic Activity
Bisphenol BP has been shown to exhibit estrogenic activity.[8][9] It can bind to estrogen

receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[8] The

nature of its activity, whether agonistic or antagonistic, may depend on the specific receptor

subtype and cellular context.

Furthermore, many bisphenols, including BPA, have been reported to possess anti-androgenic

properties.[1][2][10][11][12] They can act as antagonists to the androgen receptor (AR), thereby

inhibiting the biological effects of androgens. While specific studies on the androgenic or anti-

androgenic activity of Bisphenol BP are limited, its structural similarity to other anti-androgenic

bisphenols suggests it may have similar effects.
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Anti-Androgenic Effects
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Interaction of Bisphenol BP with hormone receptors.

Non-Genomic Signaling Pathways
In addition to the classical genomic pathways involving nuclear hormone receptors, bisphenols

can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades.

[3][13][14] These pathways are often initiated at the cell membrane and can influence a wide
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range of cellular processes, including proliferation, migration, and survival. Key non-genomic

signaling pathways potentially modulated by Bisphenol BP include:

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is a

common non-genomic effect of bisphenols and can lead to cell proliferation.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival

and growth and can be activated by some bisphenols.
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Potential non-genomic signaling pathways activated by Bisphenol BP.

Experimental Protocols
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay is widely used to assess the estrogenic potential of compounds by measuring their

ability to induce the proliferation of the estrogen-responsive human breast cancer cell line,

MCF-7.[15][16][17][18]
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Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM)

supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a

medium containing charcoal-stripped FBS to deplete endogenous estrogens.

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. The medium is

then replaced with a medium containing various concentrations of the test compound

(Bisphenol BP) or a positive control (e.g., 17β-estradiol). After a defined incubation period

(typically 6 days), cell proliferation is quantified using a suitable method, such as the

sulforhodamine B (SRB) assay or a luciferase-based ATP assay.

Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the

presence of the test compound to that in the vehicle control.
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Workflow for the MCF-7 cell proliferation assay.

Estrogen Response Element (ERE)-Luciferase Reporter
Gene Assay
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This assay provides a more direct measure of the activation of the estrogen receptor signaling

pathway.[19][20][21]

Cell Line: A suitable host cell line (e.g., HeLa or MCF-7) is transiently or stably transfected

with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another

containing a luciferase reporter gene under the control of an estrogen response element

(ERE).

Assay Procedure: The transfected cells are plated in 96-well plates and treated with various

concentrations of the test compound. After an incubation period (typically 24 hours), the cells

are lysed, and luciferase activity is measured using a luminometer.

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is

calculated to determine the estrogenic potency of the compound.

Conclusion
4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5) is a member of the bisphenol family

with structural similarities to BPA. The available data suggests that it possesses estrogenic

activity and may also act as an androgen receptor antagonist. Its ability to potentially modulate

non-genomic signaling pathways further highlights its biological relevance. This technical guide

provides a foundational understanding of the physicochemical properties, synthesis, analysis,

and biological characterization of Bisphenol BP, serving as a valuable resource for researchers

in the fields of toxicology, endocrinology, and drug development. Further studies are warranted

to fully elucidate its mechanism of action and to assess its potential risks to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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